N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide
Description
N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide is a synthetic quinazolinone derivative characterized by a 3-(2-phenylethyl) substituent on the quinazolin-4(3H)-one core, a sulfanyl group at position 2, and a methyl-thiazol-acetamide moiety. The compound’s structure combines a rigid quinazolinone scaffold with a flexible 2-phenylethyl chain and a thiazole-linked acetamide group, which may enhance its pharmacokinetic properties and target binding versatility.
Properties
Molecular Formula |
C22H20N4O2S2 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-[4-[[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C22H20N4O2S2/c1-15(27)23-21-24-17(13-29-21)14-30-22-25-19-10-6-5-9-18(19)20(28)26(22)12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,23,24,27) |
InChI Key |
DQJAUDOYYBIPOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the thiazole ring and the acetamide group. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can be done by employing continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The thiazole ring and the acetamide group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinazolinone core may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups onto the thiazole ring or the acetamide group, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide. For instance, derivatives of thiazole and quinazoline have been synthesized and evaluated for their effectiveness against various bacterial strains and fungi.
Key Findings:
- Broad Spectrum Activity : Compounds derived from similar scaffolds have shown activity against both Gram-positive and Gram-negative bacteria as well as fungal species .
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell wall synthesis or inhibit key metabolic pathways .
Anticancer Applications
The anticancer properties of this compound have also been extensively studied. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms.
Case Studies:
- In Vitro Studies : Several studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells . The IC50 values for these compounds often fall within the range of 0.47–1.4 µM, indicating potent activity.
- Molecular Docking Studies : Molecular modeling has been utilized to predict the binding affinity of these compounds to specific cancer-related targets, providing insights into their mechanism of action .
Comparative Data Table
| Property | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Target Organisms | Bacteria (Gram-positive/negative), Fungi | Cancer cell lines (e.g., MCF7) |
| Mechanism of Action | Disruption of cell wall synthesis | Inhibition of cell proliferation |
| IC50 Values | Varies by derivative (0.47–1.4 µM) | Significant inhibition (varies) |
| Structural Features | Thiazole and quinazoline rings | Sulfanyl group presence |
Mechanism of Action
The mechanism of action of N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and the acetamide group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Key Observations :
- Thiazol-Acetamide Linkage : The methyl-thiazol-acetamide group is conserved in analogs (e.g., ), suggesting its role in hydrogen bonding or enzyme active-site interactions .
- Bioactivity Trends : Analogs with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit stronger enzyme inhibition, while bulkier substituents (e.g., 2-phenylethyl) may alter selectivity .
Spectroscopic and Crystallographic Data
- NMR Trends: Quinazolinone protons resonate at δ 7.2–8.5 ppm (aromatic), while thiazol protons appear at δ 6.8–7.5 ppm (). The 2-phenylethyl group’s methylene protons are expected at δ 2.8–3.2 ppm .
- IR Signatures: Strong C=O stretches (~1680 cm⁻¹ for quinazolinone, ~1720 cm⁻¹ for acetamide) and S–C vibrations (~650 cm⁻¹) confirm structural motifs .
- Crystallography : Related N-(thiazol-2-yl)acetamides () show twisted conformations (61.8° dihedral angles) between aromatic rings, impacting packing and solubility .
Biological Activity
N-[4-({[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a quinazoline moiety linked to a thiazole ring. The molecular formula is , and its molecular weight is 372.46 g/mol. The structure can be represented as follows:
Pharmacological Profile
1. Anticancer Activity:
Research indicates that compounds with similar structures exhibit significant anticancer properties. In vitro studies have shown that derivatives of quinazoline can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, a related compound demonstrated up to 47.1% inhibition of COX-2 at a concentration of 20 µM, suggesting a potential for anti-inflammatory effects that could be leveraged in cancer therapy .
2. COX-2 Inhibition:
The compound's structural similarity to known COX-2 inhibitors suggests it may possess similar anti-inflammatory properties. COX-2 plays a crucial role in the inflammatory process and is often overexpressed in various cancers. Inhibition of this enzyme could reduce tumor growth and metastasis .
3. Antiviral Properties:
Some studies have indicated that quinazoline derivatives may exhibit antiviral activity against certain viruses by interfering with viral replication mechanisms . These findings warrant further exploration into the antiviral potential of this compound.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as COX enzymes.
- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have evaluated the biological activity of quinazoline derivatives:
These findings suggest that this compound could be explored for its therapeutic potential across multiple disease states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
